molecular formula C19H20N4O3 B2543694 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-76-0

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2543694
CAS No.: 2034297-76-0
M. Wt: 352.394
InChI Key: LFGOHQZOBBCMIB-UHFFFAOYSA-N
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Description

The compound “3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C19H20N4O3 . It is available for purchase from various chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . Another study reported the synthesis of a novel series of 3- (1- (1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine ring in one step from amidoxime using Carbonyl diimidazole (CDI) and K (2)CO (3) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational and experimental techniques. The PubChem database provides a detailed description of the compound’s structure, including its IUPAC name, InChI, InChIKey, and Canonical SMILES .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be computed using various computational tools. According to the PubChem database, the compound has a molecular weight of 352.394 g/mol, XLogP3-AA of 5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 5, Exact Mass of 548.27874102 g/mol, Monoisotopic Mass of 548.27874102 g/mol, Topological Polar Surface Area of 69.9 Ų, Heavy Atom Count of 41, and Formal Charge of 0 .

Scientific Research Applications

Novel Multicomponent Synthesis

A study by Rahmani et al. (2018) illustrates the efficiency of using ionic liquids supported on functionalized nanosilica as reusable catalysts in the synthesis of pyridine-pyrimidines derivatives, showcasing the potential for green chemistry applications in synthesizing complex molecules including pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (Rahmani et al., 2018).

Heterocyclic Compound Synthesis

Abu‐Hashem et al. (2020) reported on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating the importance of pyrimidine derivatives in drug discovery (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research by Al-Haiza et al. (2003) on coumarin derivatives, including pyridino and pyrrolo derivatives of pyranopyrimidines, highlights their potential antimicrobial properties, suggesting the utility of pyrimidine cores in developing new antimicrobial agents (Al-Haiza et al., 2003).

One-Pot Synthesis Techniques

Bararjanian et al. (2010) demonstrated a one-pot synthesis of 2-aminopyrimidinones, which could potentially be applied to the synthesis of related pyrimidine derivatives, highlighting the efficiency of such methods in creating pharmacologically relevant compounds (Bararjanian et al., 2010).

Antiviral and Cytotoxic Agents

El-Subbagh et al. (2000) synthesized a series of pyridines and pyrimidines with significant in vitro antiviral and antitumor activities, showcasing the potential of pyrimidine derivatives in therapeutic applications (El-Subbagh et al., 2000).

Properties

IUPAC Name

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-10-16(13(2)26-12)18(24)22-8-5-14(6-9-22)23-11-21-17-15(19(23)25)4-3-7-20-17/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGOHQZOBBCMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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